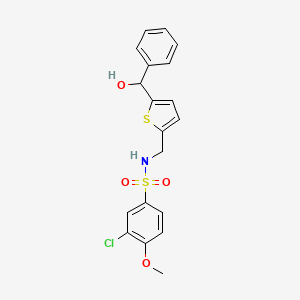![molecular formula C18H21N3O3S B2938213 1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one CAS No. 2380081-18-3](/img/structure/B2938213.png)
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyridine and thiophene moieties through various coupling reactions. Common reagents used in these reactions include:
Piperazine: The core structure.
2-Methoxypyridine: Introduced via nucleophilic substitution.
3-Methylthiophene: Attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-[3-(2-thienyl)propanoyl]piperazin-2-one: Similar structure but with a different thiophene substitution.
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylphenyl)propanoyl]piperazin-2-one: Similar structure but with a phenyl ring instead of thiophene.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-6-10-25-15(13)3-4-17(22)20-8-9-21(18(23)12-20)14-5-7-19-16(11-14)24-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZRKHFLGUVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)
![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2938133.png)
amine hydrochloride](/img/structure/B2938137.png)
![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)
![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)

![2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2938146.png)
![N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2938147.png)


![3-ethyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938150.png)
![N-(4-bromo-2-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2938152.png)

